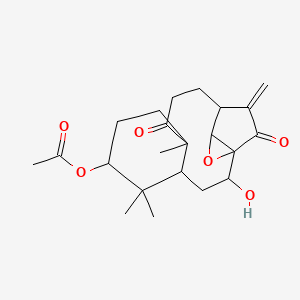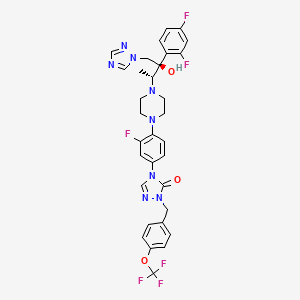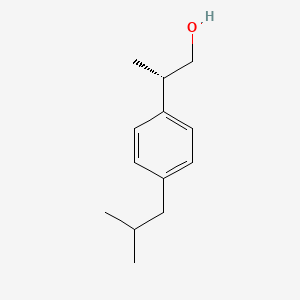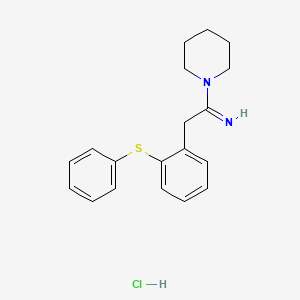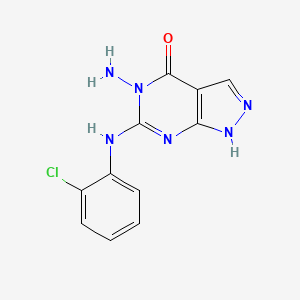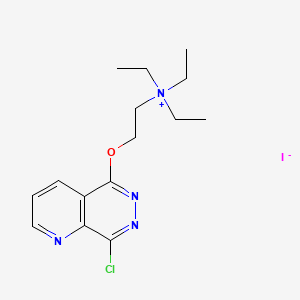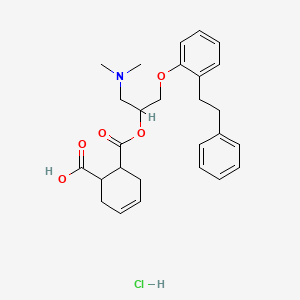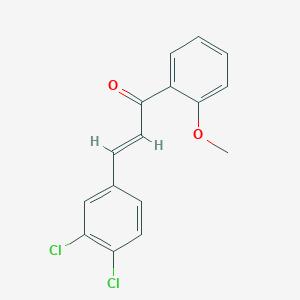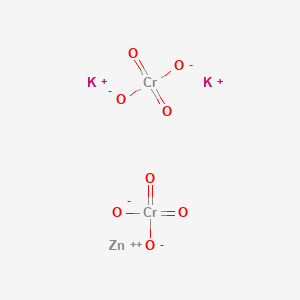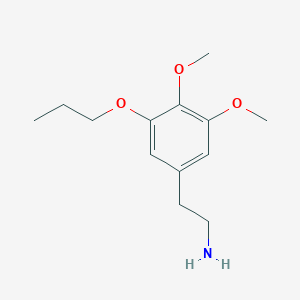
Metaproscaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metaproscaline, also known as 3,4-dimethoxy-5-propoxyphenethylamine, is a lesser-known psychedelic compound. It is an analog of proscaline and was first synthesized by Alexander Shulgin. This compound is part of the phenethylamine class of compounds, which are known for their psychoactive and stimulant properties. Despite its structural similarity to other psychedelic compounds, this compound produces few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .
準備方法
The synthesis of metaproscaline involves several steps, starting from the appropriate phenethylamine precursor. The synthetic route typically includes the following steps:
Alkylation: The phenethylamine precursor undergoes alkylation to introduce the propoxy group.
Methoxylation: The compound is then subjected to methoxylation to introduce the methoxy groups at the 3 and 4 positions on the aromatic ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
化学反応の分析
Metaproscaline can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The methoxy and propoxy groups on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Metaproscaline has limited scientific research applications due to its minimal psychoactive effects. it can be used as a reference compound in studies involving the structure-activity relationship of phenethylamines. Researchers may also study this compound to understand its metabolic pathways and potential interactions with other compounds. Its structural similarity to other psychedelic compounds makes it a useful tool for comparative studies in chemistry and pharmacology .
作用機序
The exact mechanism of action of metaproscaline is not well understood due to the lack of significant psychoactive effects. like other phenethylamines, it is believed to interact with serotonin receptors in the brain. The compound’s molecular targets and pathways involved are likely similar to those of other psychedelic phenethylamines, which typically involve the activation of serotonin 5-HT2A receptors .
類似化合物との比較
Metaproscaline is structurally similar to other psychedelic phenethylamines such as:
Proscaline: An analog of mescaline with similar psychoactive effects.
Mescaline: A well-known psychedelic compound found in the peyote cactus.
Escaline: Another analog of mescaline with psychoactive properties.
Compared to these compounds, this compound is unique in that it produces few to no psychoactive effects.
特性
CAS番号 |
90132-33-5 |
|---|---|
分子式 |
C13H21NO3 |
分子量 |
239.31 g/mol |
IUPAC名 |
2-(3,4-dimethoxy-5-propoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO3/c1-4-7-17-12-9-10(5-6-14)8-11(15-2)13(12)16-3/h8-9H,4-7,14H2,1-3H3 |
InChIキー |
LRMHEQAATQTVRI-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC(=CC(=C1OC)OC)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


